molecular formula C10H13ClFNO2 B1383681 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride CAS No. 2060042-34-2

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride

Cat. No.: B1383681
CAS No.: 2060042-34-2
M. Wt: 233.67 g/mol
InChI Key: VMTAAZCQJVQKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 64231-54-5 . It is a white to yellow powder or crystals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using protodeboronation of pinacol boronic esters . This approach involves a radical mechanism and has been used in the synthesis of various organic compounds .


Physical and Chemical Properties Analysis

This compound appears as a white to yellow powder or crystals . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Imaging Brain Tumors

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride and its variants have been extensively studied for their potential as PET (Positron Emission Tomography) radioligands. They are substrates for amino acid transport and have demonstrated high tumor-to-normal brain ratios in vivo, indicating their potential for imaging brain tumors such as gliosarcoma (Yu et al., 2010). Similarly, other studies have radiolabeled fluorinated analogues of alpha-aminoisobutyric acid and found promising results in tissue distribution studies for the detection of intracranial neoplasms (McConathy et al., 2002).

Neuroprotective Agents

Additionally, variants of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid have shown promise as inhibitors of kynurenine-3-hydroxylase, a potential target for neuroprotective agents. Certain compounds in this category have been identified as the most potent inhibitors of this enzyme, highlighting their potential in preventing neurodegenerative processes (Drysdale et al., 2000).

Safety and Hazards

The compound carries the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTAAZCQJVQKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 2
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 3
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 5
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 6
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.